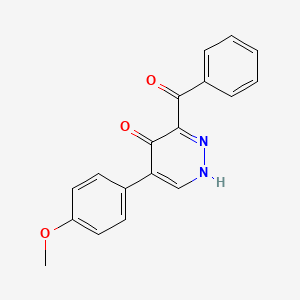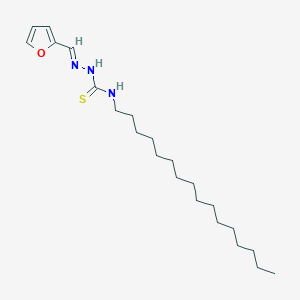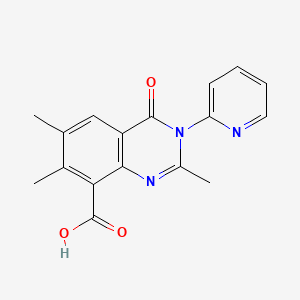
8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- typically involves multi-step organic reactions. Common starting materials include 2-aminobenzamide and pyridine derivatives. The synthesis may involve:
Cyclization reactions: to form the quinazoline core.
Functional group modifications: to introduce the carboxylic acid and pyridyl groups.
Methylation reactions: to add methyl groups at specific positions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch processing: for small-scale synthesis.
Continuous flow chemistry: for larger-scale production, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinazoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Quinazoline derivatives are studied as catalysts in various organic reactions.
Material Science: Used in the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: Some quinazoline derivatives act as enzyme inhibitors, making them potential candidates for drug development.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Cancer Therapy: Certain quinazoline compounds are investigated for their anti-cancer properties.
Anti-inflammatory: Potential use in treating inflammatory diseases.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments for industrial applications.
Agriculture: Potential use as agrochemicals for pest control.
Wirkmechanismus
The mechanism of action of 8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- involves interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-Aminoquinazoline: Known for its use in medicinal chemistry.
2-Methylquinazoline: Another derivative with distinct biological activities.
Uniqueness
8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- is unique due to its specific functional groups and structural modifications, which may confer unique biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
86542-78-1 |
|---|---|
Molekularformel |
C17H15N3O3 |
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
2,6,7-trimethyl-4-oxo-3-pyridin-2-ylquinazoline-8-carboxylic acid |
InChI |
InChI=1S/C17H15N3O3/c1-9-8-12-15(14(10(9)2)17(22)23)19-11(3)20(16(12)21)13-6-4-5-7-18-13/h4-8H,1-3H3,(H,22,23) |
InChI-Schlüssel |
RIHQNZFROJSWQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1C)C(=O)O)N=C(N(C2=O)C3=CC=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one](/img/structure/B12907803.png)
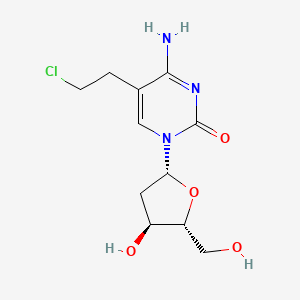
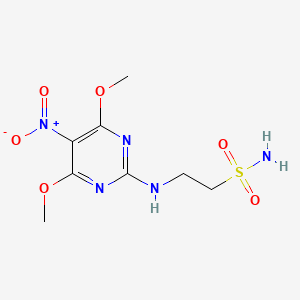

![6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12907832.png)
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)


![4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12907844.png)
